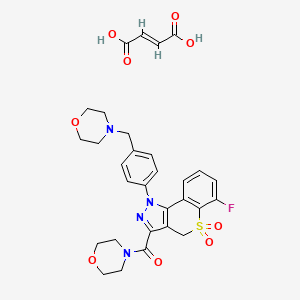

Roginolisib hemifumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H31FN4O9S |

|---|---|

Molecular Weight |

642.7 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[3,4-d]pyrazol-3-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C26H27FN4O5S.C4H4O4/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

ORQYIFOBUOKQGH-WLHGVMLRSA-N |

Isomeric SMILES |

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Roginolisib Hemifumarate: A Deep Dive into its Allosteric Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roginolisib (also known as IOA-244 or MSC2360844) is a first-in-class, orally active, and highly selective allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Roginolisib hemifumarate, detailing its molecular interactions, impact on signaling pathways, and its effects on both tumor cells and the tumor microenvironment. Quantitative data from preclinical and clinical studies are summarized, and key experimental methodologies are described. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.

Introduction: A Novel Approach to PI3Kδ Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The p110δ catalytic subunit, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells.[2]

First-generation PI3Kδ inhibitors, while demonstrating clinical efficacy in hematological malignancies, have been associated with significant toxicities, limiting their broader application.[1] Roginolisib represents a paradigm shift in PI3Kδ inhibition. It is a non-ATP-competitive, allosteric modulator that binds to a distinct site on the PI3Kδ enzyme, leading to a unique inhibitory profile with a potentially improved safety and tolerability profile.[1][3]

Core Mechanism of Action: Allosteric Inhibition of PI3Kδ

Roginolisib's primary mechanism of action is the highly selective, allosteric inhibition of the PI3Kδ isoform. Unlike ATP-competitive inhibitors that bind to the active site of the kinase, Roginolisib binds to a different location on the enzyme, inducing a conformational change that locks the enzyme in an inactive state. This non-competitive inhibition is a key differentiator, contributing to its high selectivity and distinct biological effects.[1][4]

The direct consequence of PI3Kδ inhibition by Roginolisib is the blockade of the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably AKT and phosphoinositide-dependent kinase-1 (PDK1). The subsequent activation of the AKT/mTOR pathway is therefore effectively suppressed.[5]

Signaling Pathway Diagram

Caption: Roginolisib allosterically inhibits PI3Kδ, blocking the PI3K/AKT/mTOR signaling pathway.

Multi-Modal Anti-Cancer Effects

The inhibition of the PI3Kδ pathway by Roginolisib results in a multi-pronged attack on cancer, encompassing direct effects on tumor cells and a significant modulation of the tumor immune microenvironment.[1][3]

Direct Anti-Tumor Activity

In tumor cells where the PI3Kδ pathway is aberrantly activated, Roginolisib directly inhibits proliferation and induces apoptosis.[5] This is particularly relevant in certain hematological malignancies and solid tumors with high PI3Kδ expression.

Immunomodulatory Effects

A key aspect of Roginolisib's mechanism is its ability to reshape the tumor immune microenvironment from an immunosuppressive to an anti-tumor state.[4] This is achieved through several mechanisms:

-

Inhibition of Regulatory T-cells (Tregs): Roginolisib has been shown to inhibit the proliferation and suppressive function of Tregs, which are key drivers of immune tolerance to tumors.[4]

-

Enhancement of Cytotoxic T-cell and NK Cell Activity: By relieving the immunosuppressive effects of Tregs, Roginolisib promotes the activity of anti-cancer immune cells such as CD8+ cytotoxic T-lymphocytes and Natural Killer (NK) cells.[6]

-

Preservation of CD8+ T-cell Function: Unlike some other PI3K inhibitors, Roginolisib has been shown to preserve the proliferation and function of CD8+ T-cells.[4]

Experimental Workflow for Immune Cell Profiling

Caption: Workflow for analyzing changes in circulating immune cells in patients treated with Roginolisib.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| PI3Kδ IC50 | 145 nM | Enzyme Assay | [7] |

| B Cell Proliferation IC50 | 48 nM | Lymphocyte Assay | [7] |

| BCR-induced pAkt IC50 | 280 nM | Ramos B cells | [7] |

Table 2: Clinical Efficacy from DIONE-01 Study (Part A & B)

| Indication | Number of Patients | Dosing | Objective Response Rate (ORR) | Stable Disease (SD) | Reference |

| Follicular Lymphoma | 8 | 20 mg & 80 mg | 50% (at 80 mg) | - | [8] |

| Uveal Melanoma | 29 | 80 mg (RP2D) | 3% (Partial Response) | 72% | [8] |

Detailed Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the methodologies used in key experiments for the characterization of Roginolisib.

PI3Kδ Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib against the PI3Kδ enzyme.

-

Methodology: A biochemical assay is performed using purified recombinant PI3Kδ enzyme. The kinase reaction is initiated by the addition of ATP and the lipid substrate PIP2. The production of PIP3 is measured, typically using a luminescence-based or fluorescence-based detection method. A range of Roginolisib concentrations are tested to generate a dose-response curve from which the IC50 value is calculated. The high selectivity of Roginolisib was confirmed against a panel of 278 other kinases.[7]

B-Cell Proliferation Assay

-

Objective: To assess the effect of Roginolisib on the proliferation of B-cells.

-

Methodology: Primary B-cells or B-cell lines (e.g., Ramos) are cultured in the presence of a stimulating agent (e.g., anti-IgM antibody to activate the B-cell receptor) and varying concentrations of Roginolisib. Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the MTT assay or a fluorescence-based assay. The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.

Phospho-AKT (pAkt) Western Blotting and Flow Cytometry

-

Objective: To confirm the on-target effect of Roginolisib by measuring the phosphorylation of AKT, a key downstream effector of PI3Kδ.

-

Methodology:

-

Western Blotting: Cells are treated with Roginolisib for a specific duration, followed by stimulation to activate the PI3K pathway. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated AKT (at Ser473 and/or Thr308) and total AKT are detected using specific antibodies.

-

Flow Cytometry (Phospho-flow): This method allows for the quantification of pAkt levels in individual cells within a heterogeneous population. Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against pAkt. The fluorescence intensity is then measured by flow cytometry.

-

In Vivo Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of Roginolisib in a living organism.

-

Methodology: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Roginolisib (typically administered orally) or a vehicle control. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess biomarkers).

Conclusion

This compound is a promising, first-in-class allosteric inhibitor of PI3Kδ with a distinct mechanism of action that translates into a multi-modal anti-cancer effect. Its ability to directly target tumor cells and favorably modulate the tumor immune microenvironment, combined with a potentially improved safety profile, positions it as a significant therapeutic candidate in both hematological and solid malignancies. The ongoing clinical development of Roginolisib will further elucidate its full therapeutic potential and its role in the evolving landscape of cancer therapy.

References

- 1. iOnctura announces publication of pioneering research describing the unique biological features of roginolisib [prnewswire.com]

- 2. ionctura.com [ionctura.com]

- 3. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]

- 6. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]

- 7. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]

Roginolisib Hemifumarate: A Deep Dive into its PI3Kδ-Targeted Pathway and Therapeutic Potential

For Immediate Release

GENEVA & AMSTERDAM – Roginolisib (also known as IOA-244) is an investigational, orally administered small molecule that functions as a highly selective, allosteric, and non-ATP competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This novel mechanism of action allows for a precise modulation of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, driving tumor cell growth, proliferation, and survival. Furthermore, Roginolisib is being explored for its ability to modulate the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state. This technical guide provides an in-depth overview of Roginolisib's target pathway, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Core Mechanism: Selective Inhibition of the PI3Kδ Signaling Pathway

Roginolisib's primary target is the p110δ catalytic subunit of the Class I PI3K enzyme. The PI3K pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased cell growth, proliferation, and survival, while inhibiting apoptosis.

In many malignancies, the PI3K/AKT/mTOR pathway is constitutively active due to mutations in key components or upstream signaling molecules. Roginolisib's selective inhibition of PI3Kδ aims to abrogate this aberrant signaling specifically in cells where this isoform is predominantly expressed, such as in certain tumor cells and immune cells.

dot

Caption: Roginolisib's core mechanism of action.

Dual Action: Direct Anti-Tumor Effects and Immune Microenvironment Modulation

Roginolisib's therapeutic potential stems from its dual action on both tumor cells and the surrounding immune microenvironment.

1. Direct Anti-Tumor Activity: In tumor cells where PI3Kδ is expressed, Roginolisib directly inhibits the PI3K/AKT/mTOR pathway, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[1]

2. Remodeling the Tumor Immune Microenvironment: PI3Kδ is also highly expressed in various immune cells. By inhibiting PI3Kδ in the tumor microenvironment, Roginolisib can:

-

Reduce Regulatory T cells (Tregs): Tregs are immunosuppressive cells that dampen the anti-tumor immune response. Roginolisib has been shown to decrease the number and function of Tregs.[2]

-

Decrease Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are another population of immature myeloid cells with potent immunosuppressive functions. Roginolisib can reduce the accumulation of MDSCs in the tumor microenvironment.[2]

-

Enhance Effector T cell Function: By reducing the influence of immunosuppressive cells, Roginolisib can indirectly enhance the activity of cytotoxic T lymphocytes (CTLs or CD8+ T cells), which are responsible for killing cancer cells.

dot

Caption: Modulation of the tumor immune microenvironment by Roginolisib.

Quantitative Data Summary

The following tables summarize the key quantitative data for Roginolisib hemifumarate from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Roginolisib (IOA-244) [3]

| Parameter | Roginolisib (IOA-244) | Idelalisib | GS563117 (Idelalisib Metabolite) | Umbralisib |

| PI3K Isoform Selectivity (IC50) | ||||

| PI3Kα | 10.1 µmol/L | 1.5 µmol/L | >15 µmol/L | >15 µmol/L |

| PI3Kβ | 0.43 µmol/L | 51 nmol/L | 3.7 µmol/L | >15 µmol/L |

| PI3Kγ | >15 µmol/L | 10.3 µmol/L | >15 µmol/L | >15 µmol/L |

| PI3Kδ | 2.7 nmol/L | 2.7 nmol/L | 2.5 nmol/L | 100 nmol/L |

| Cellular Activity (GI50) | ||||

| SU-DHL-6 (PI3Kδ-dependent) | 0.24 µmol/L | 10 nmol/L | N/A | 1.5 µmol/L |

| T-47D (PI3Kα-dependent) | >30 µmol/L | 14 µmol/L | N/A | 26 µmol/L |

| LNCAP (PI3Kβ-dependent) | 15 µmol/L | 1.4 µmol/L | N/A | 11 µmol/L |

| THP-1 (PI3Kγ-dependent) | >30 µmol/L | 1.0 µmol/L | N/A | 11 µmol/L |

Table 2: Clinical Efficacy of Roginolisib in the DIONE-01 Study (Phase 1) [4]

| Indication | Number of Patients | Median Prior Therapies | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| Uveal Melanoma | 29 | 2 | 16 months | 5 months | 3% (Partial Response) | 75% (PR + Stable Disease) |

| Follicular Lymphoma (80 mg dose) | 4 | >4 (in 3/8 total FL patients) | Not Reported | Not Reported | 50% (Partial Response) | Not Reported |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of Roginolisib.

In Vitro Apoptosis Assay in Mesothelioma Cell Lines

This protocol is based on the methodology used to assess the pro-apoptotic effects of Roginolisib on malignant pleural mesothelioma (MPM) cells.[1]

dot

Caption: Workflow for the in vitro apoptosis assay.

Materials:

-

Malignant Pleural Mesothelioma (MPM) cell lines (e.g., PXF698, PXF1118, PXF1752)

-

Complete cell culture medium

-

96-well white-walled plates

-

This compound

-

DMSO (vehicle control)

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Seed MPM cells in 96-well white-walled plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of Roginolisib in complete culture medium. Remove the old medium from the cell plates and add 100 µL of the Roginolisib dilutions or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.

-

Caspase Activity Measurement:

-

Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells on a plate shaker for 30 seconds at 300-500 rpm.

-

Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and stabilization of the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity, which is a hallmark of apoptosis.

In Vivo Murine Syngeneic Tumor Models

This protocol outlines a general procedure for evaluating the in vivo efficacy of Roginolisib in combination with immunotherapy in murine tumor models, such as the CT26 colorectal carcinoma or Lewis Lung Carcinoma (LLC) models.[5][6]

Materials:

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

CT26 or LLC tumor cells

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium for injection

-

This compound (formulated for oral gavage)

-

Anti-PD-1 or anti-PD-L1 antibody

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest CT26 or LLC cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 50-100 mm^3), randomize the mice into treatment groups (e.g., vehicle control, Roginolisib alone, anti-PD-1 alone, Roginolisib + anti-PD-1).

-

-

Treatment Administration:

-

Administer Roginolisib via oral gavage daily or as per the optimized schedule.

-

Administer the anti-PD-1 antibody via intraperitoneal injection on a specified schedule (e.g., twice a week).

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Analysis of Tumor-Infiltrating Lymphocytes (TILs):

-

Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension.

-

Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of immune cell populations (see below).

-

Flow Cytometry Analysis of Immune Cells

This protocol provides a general framework for the immunophenotyping of Tregs and MDSCs from murine tumor tissue.

dot

Caption: Workflow for flow cytometry analysis of immune cells.

Antibody Panel for Murine Tregs and MDSCs:

-

Tregs: CD45, CD3, CD4, CD25, FoxP3 (intracellular)

-

MDSCs: CD45, CD11b, Gr-1 (Ly6G/Ly6C)

-

Granulocytic MDSCs (G-MDSCs): CD11b+ Ly6G+ Ly6C-low

-

Monocytic MDSCs (M-MDSCs): CD11b+ Ly6G- Ly6C-high

-

Procedure:

-

Single-Cell Suspension: Prepare a single-cell suspension from the tumor tissue as described in the in vivo protocol.

-

Surface Staining:

-

Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

-

Add a cocktail of antibodies against surface markers and incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells with FACS buffer.

-

-

Intracellular Staining (for Tregs):

-

Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.

-

Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo) to gate on the populations of interest and quantify the percentage of Tregs and MDSCs within the tumor.

-

Conclusion

This compound represents a promising therapeutic agent with a well-defined target pathway and a dual mechanism of action that combines direct anti-tumor effects with a favorable modulation of the tumor immune microenvironment. Its high selectivity for PI3Kδ offers the potential for a better safety profile compared to pan-PI3K inhibitors. The ongoing and planned clinical trials will further elucidate the clinical utility of Roginolisib in a variety of solid and hematological malignancies, potentially offering a new treatment paradigm for patients with difficult-to-treat cancers.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 2. ulab360.com [ulab360.com]

- 3. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roginolisib, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]

- 5. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery of Roginolisib (IOA-244), a First-in-Class PI3Kδ Inhibitor

Introduction

Roginolisib (also known as IOA-244 or MSC2360844) is a pioneering, orally active, first-in-class phosphoinositide 3-kinase delta (PI3Kδ) inhibitor being developed for the treatment of solid and hematological malignancies.[1][2][3] What sets Roginolisib apart is its unique mechanism of action; it is a non-ATP-competitive, allosteric modulator of PI3Kδ.[4][5] This distinct binding mode contributes to its high selectivity and favorable safety profile, potentially overcoming the toxicity issues that have limited the clinical utility of earlier generations of ATP-competitive PI3K inhibitors.[4][6] Initially explored for autoimmune diseases, its potent immunomodulatory properties have established a strong rationale for its development in oncology.[6]

Core Discovery & Rationale: Targeting the PI3Kδ Pathway in Cancer

The PI3K signaling pathway is among the most frequently dysregulated pathways in various cancers, making it a prime target for therapeutic intervention.[5] The PI3Kδ isoform is predominantly expressed in immune cells and plays a critical role in the proliferation and function of regulatory T cells (Tregs), which suppress anti-tumor immunity.[6][7] By selectively inhibiting PI3Kδ, Roginolisib aims to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state.

The core therapeutic hypothesis is that inhibiting PI3Kδ will:

-

Directly impede the proliferation of PI3Kδ-dependent cancer cells, such as certain lymphomas.[1][2]

-

Reduce the population of immunosuppressive Tregs and myeloid-derived suppressor cells (MDSCs) within the tumor.[8][9]

-

Enhance the activity of anti-tumor effector cells, such as CD8+ T cells and Natural Killer (NK) cells.[1][3]

-

Sensitize tumors to other immunotherapies, like anti-PD-1 checkpoint inhibitors.[2][3]

Mechanism of Action

Roginolisib functions as an allosteric modulator, binding to the C-terminal region of the PI3Kδ enzyme rather than the highly conserved ATP-binding pocket.[4] This non-competitive inhibition leads to high specificity for the δ isoform over the α, β, and γ isoforms, minimizing off-target effects.[6] The downstream effect is a potent and selective suppression of the PI3Kδ signaling cascade, which is crucial for the survival and proliferation of Tregs and certain cancer cells.[2][10] This selective pressure shifts the balance of the tumor microenvironment, favoring an anti-tumor immune response.[1][11]

Quantitative Data

Table 1: In Vitro Potency and Selectivity

The selectivity of Roginolisib for PI3Kδ is a key differentiating feature. The following table summarizes its inhibitory concentrations against PI3K isoforms and its effect on B-cell proliferation.

| Parameter | Target/Cell Line | IC50 / GI50 | Reference |

| Potency | PI3Kδ | 145 nM | [12] |

| BCR-induced pAkt (Ramos Cells) | 280 nM | [12] | |

| B-Cell Proliferation | 48 nM | [12] | |

| Selectivity | PI3Kα | 10.1 µM | [6] |

| PI3Kβ | >10 µM | [6] | |

| PI3Kγ | 1.1 µM | [6] |

Data derived from Kinativ assay in Jurkat cell lysate unless otherwise specified.[6]

Table 2: Preclinical Efficacy in Syngeneic Mouse Models

Roginolisib demonstrated significant anti-tumor activity in various mouse models, particularly when combined with checkpoint inhibitors.

| Cancer Model | Treatment | Outcome | Reference |

| CT26 Colorectal | Roginolisib + anti-PD-1 | Sensitized tumors to anti-PD-1 treatment, reduced tumor growth. | [1][2] |

| Lewis Lung Carcinoma | Roginolisib + anti-PD-1 | Sensitized tumors to anti-PD-1 treatment. | [1][2] |

| Pan-02 Pancreatic | Roginolisib + anti-PD-1 | Similar activity to other models, inhibited tumor growth. | [2][3] |

| A20 Lymphoma | Roginolisib + anti-PD-1 | Similar activity to other models, inhibited tumor growth. | [2][3] |

Table 3: Phase I Clinical Trial (DIONE-01) Data

The first-in-human DIONE-01 trial (NCT04328844) established the safety and preliminary efficacy of Roginolisib.[7][13]

| Parameter | Details | Reference |

| Recommended Phase 2 Dose (RP2D) | 80 mg, continuous daily dosing | [9][11] |

| Safety Profile (at RP2D) | Well-tolerated; <5% Grade 3/4 treatment-related toxicities. No dose-limiting toxicities. | [11][13] |

| Clinical Activity (Uveal Melanoma) | 5% Partial Response (PR); 80% Stable Disease (SD). 62% of patients alive at 12 months. | [9][14] |

| Clinical Activity (Follicular Lymphoma) | 50% Partial Response (PR) | [9] |

| Pharmacodynamics | Reduction in circulating Tregs; Increase in CD8+ and NK cells. | [7] |

Experimental Protocols

Kinase Selectivity Profiling

-

Objective: To determine the IC50 of Roginolisib against PI3K isoforms and a broader panel of kinases.

-

Methodology: A Kinativ assay was performed using Jurkat cell lysate. The lysate was treated with increasing concentrations of Roginolisib and other reference inhibitors (e.g., Idelalisib). The activity of each PI3K isoform was measured to determine the concentration of the inhibitor required to reduce its activity by 50% (IC50).[6] A broader screening against hundreds of other kinases was also conducted to confirm high selectivity.[1][3]

Immune Cell Proliferation Assays

-

Objective: To assess the differential effect of Roginolisib on the proliferation of various T cell subsets.

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) were isolated. CD4+ conventional T cells, Tregs, and CD8+ T cells were stimulated with αCD3/αCD28 antibodies and IL-2. The cells were treated with a range of Roginolisib concentrations for 5 days. Proliferation was measured by flow cytometry using a proliferation dye (e.g., eFluor 450), where dye dilution indicates cell division.[10]

Syngeneic Mouse Model Efficacy Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of Roginolisib, alone and in combination with checkpoint inhibitors.

-

Methodology: Syngeneic mouse models (e.g., BALB/c mice with CT26 tumor cells) were used. Once tumors were established, mice were randomized into treatment groups: vehicle, Roginolisib, anti-PD-1 antibody, or Roginolisib + anti-PD-1. Tumor volumes were measured regularly. At the end of the study, tumors were harvested and analyzed by flow cytometry to quantify the composition of tumor-infiltrating lymphocytes (TILs), including CD8+ T cells, Tregs, and NK cells.[2][10]

First-in-Human (FIH) Clinical Trial (DIONE-01)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of Roginolisib in patients with advanced cancers.

-

Methodology: The trial was designed in two parts. Part A was a dose-escalation phase where cohorts of patients received increasing daily doses (10, 20, 40, and 80 mg) to determine the maximum tolerated dose and RP2D. Part B is a dose-expansion phase where specific cohorts of patients (e.g., uveal melanoma, follicular lymphoma) are treated at the RP2D to further evaluate safety and anti-tumor activity.[7][13] Blood samples were collected for PK analysis and to monitor changes in circulating immune cells by Cytometry by Time of Flight (CyTOF).[7]

Conclusion

The discovery and development of Roginolisib (IOA-244) represent a significant advancement in the field of PI3K inhibition. Its unique, non-ATP-competitive mechanism confers high selectivity for the PI3Kδ isoform, translating into a promising safety profile that distinguishes it from previous inhibitors.[4][13] Preclinical data robustly demonstrate its ability to modulate the tumor immune microenvironment, transforming it into a less hospitable setting for cancer growth and enhancing the efficacy of checkpoint inhibitors.[1][2] Early clinical results in challenging indications like uveal melanoma are encouraging, supporting its continued development in multiple solid and hematological cancers.[7][11] Roginolisib stands as a testament to the power of precision targeting and rational drug design in modern oncology.

References

- 1. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iOnctura Expands Roginolisib Trials to the US, Advancing Multi-Indication Strategy in Oncology [prnewswire.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ascopubs.org [ascopubs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. researchgate.net [researchgate.net]

- 11. onclive.com [onclive.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. iOnctura provides development update on first-in-class semi-allosteric PI3Kδ inhibitor program [prnewswire.com]

- 14. iOnctura announces FDA clearance of IND application for roginolisib, a first-in-class allosteric modulator of PI3Kδ [prnewswire.com]

An In-depth Technical Guide to MSC2360844 Hemifumarate: A Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC2360844 hemifumarate, also known as Roginolisib, is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and available biological activity data. Detailed methodologies for key experiments are described, and the relevant signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential, particularly in the context of immunology and oncology.

Chemical Structure and Properties

MSC2360844 hemifumarate is a complex organic molecule with the chemical formula C26H27FN4O5S.1/2C4H4O4.[1][2] Its structure is characterized by a fluoro-thiochromeno[3,4-d]pyrazol core derivatized with morpholinomethylphenyl and morpholinylmethanone moieties. The hemifumarate salt form enhances its pharmaceutical properties.

Chemical Structure:

Caption: Workflow for PI3Kδ IC50 Determination.

Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of MSC2360844 hemifumarate in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer containing purified recombinant PI3Kδ enzyme, the lipid substrate phosphatidylinositol 4,5-bisphosphate (PIP2), and a source of phosphate, typically radiolabeled [γ-³²P]ATP or a fluorescent ATP analog.

-

-

Reaction Incubation:

-

In a microplate, combine the PI3Kδ enzyme, PIP2 substrate, and the various concentrations of MSC2360844.

-

Initiate the kinase reaction by adding the ATP-containing solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

-

Reaction Termination and Product Detection:

-

Stop the reaction by adding a quenching solution (e.g., a strong acid or a chelating agent).

-

Separate the product, phosphatidylinositol 3,4,5-trisphosphate (PIP3), from the unreacted substrate and ATP. This can be achieved through various methods, such as thin-layer chromatography (TLC) or affinity capture.

-

Quantify the amount of product formed. For radiolabeled assays, this is typically done using a scintillation counter. For fluorescent assays, a fluorescence plate reader is used.

-

-

Data Analysis:

-

Calculate the percentage of PI3Kδ inhibition for each concentration of MSC2360844 relative to a vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

B-cell Proliferation Assay

This assay measures the effect of MSC2360844 on the proliferation of B-cells, which is a key indicator of its immunomodulatory activity.

Methodology:

-

B-cell Isolation:

-

Isolate primary B-cells from human peripheral blood mononuclear cells (PBMCs) or from the spleens of laboratory animals (e.g., mice) using negative selection with magnetic beads to ensure high purity.

-

-

Cell Culture and Stimulation:

-

Culture the isolated B-cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Seed the B-cells into a 96-well plate at a predetermined density.

-

Treat the cells with various concentrations of MSC2360844 hemifumarate.

-

Stimulate B-cell proliferation using a mitogen, such as anti-IgM antibody, lipopolysaccharide (LPS), or a combination of CD40 ligand and interleukin-4 (IL-4).

-

-

Proliferation Measurement:

-

After a suitable incubation period (e.g., 72 hours), assess cell proliferation. Common methods include:

-

[³H]-Thymidine Incorporation: Add radiolabeled thymidine to the culture for the final 18 hours of incubation. Proliferating cells will incorporate the thymidine into their newly synthesized DNA. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the B-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. As the cells divide, the CFSE dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. Analyze the fluorescence by flow cytometry.

-

MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable, proliferating cells.

-

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration of MSC2360844 relative to a vehicle-treated, stimulated control.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value as described for the enzymatic assay.

-

Clinical Development

A search for clinical trials involving MSC2360844 or its synonym Roginolisib indicates that this compound has entered clinical development. As of the latest information, Roginolisib (IOA-244) is being investigated in a Phase 1/2 clinical trial for patients with relapsed or refractory B-cell non-Hodgkin lymphoma (NCT03765436). The primary objectives of this study are to evaluate the safety, tolerability, and preliminary efficacy of Roginolisib.

Conclusion

MSC2360844 hemifumarate is a promising, potent, and selective PI3Kδ inhibitor with a clear mechanism of action. Its ability to effectively inhibit the proliferation and function of leukocytes, particularly B-cells, underscores its therapeutic potential in the treatment of B-cell malignancies and various autoimmune and inflammatory disorders. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working on the advancement of targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

Preclinical Profile of Roginolisib Hemifumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244 and MSC2360844) is an orally bioavailable, first-in-class, non-ATP-competitive allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] Its unique binding mechanism and high selectivity for the PI3Kδ isoform translate into a promising preclinical profile, characterized by direct anti-tumor effects and modulation of the tumor immune microenvironment, with a favorable safety profile compared to other PI3K inhibitors.[1][2] This technical guide provides a comprehensive overview of the preclinical data on Roginolisib hemifumarate, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

Roginolisib is a potent and highly selective inhibitor of PI3Kδ, an enzyme predominantly expressed in hematopoietic cells and playing a crucial role in B-cell and T-cell signaling.[1][3] Unlike ATP-competitive inhibitors, Roginolisib binds to an allosteric site on the PI3Kδ enzyme, leading to a conformational change that locks the enzyme in an inactive state.[2] This non-competitive inhibition is thought to contribute to its high selectivity and improved safety profile.

The anti-tumor activity of Roginolisib is multi-faceted, involving both direct effects on cancer cells and modulation of the immune system.[1][2] By inhibiting the PI3K/AKT signaling pathway, Roginolisib can induce apoptosis in cancer cells that are dependent on this pathway for survival.[4][5] Furthermore, Roginolisib has been shown to favorably alter the tumor immune microenvironment by selectively inhibiting regulatory T cells (Tregs), a key immunosuppressive cell population, while having minimal impact on the proliferation and function of cytotoxic CD8+ T cells.[1][6] This leads to an increased ratio of effector T cells to regulatory T cells within the tumor, thereby enhancing the anti-tumor immune response.

Signaling Pathway

The following diagram illustrates the central role of PI3Kδ in the PI3K/AKT/mTOR signaling pathway and the point of intervention by Roginolisib.

Quantitative Data

In Vitro Activity

Roginolisib has demonstrated potent anti-proliferative activity against a range of cancer cell lines, particularly those of hematological origin.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Ramos | Burkitt's Lymphoma | 48 | [7] |

| MSTO-211H | Mesothelioma | ~5,000 | [4] |

| NCI-H2052 | Mesothelioma | ~10,000 | [4] |

| NCI-H2452 | Mesothelioma | >10,000 | [4] |

Roginolisib also inhibits the phosphorylation of AKT, a key downstream effector of PI3K, in a concentration-dependent manner.

| Cell Line | Assay | IC50 (nM) | Reference |

| Ramos | pAkt (BCR-induced) | 280 | [7] |

In Vivo Efficacy

Roginolisib has shown significant anti-tumor activity in various syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.

| Tumor Model | Mouse Strain | Treatment | Dosing | Tumor Growth Inhibition (%) | Reference |

| CT26 | BALB/c | Roginolisib + anti-PD-1 | Not Specified | Synergistic Activity | [1] |

| Lewis Lung Carcinoma (LLC) | C57BL/6 | Roginolisib + anti-PD-1 | Not Specified | Synergistic Activity | [1] |

| Pan-02 | C57BL/6 | Roginolisib + anti-PD-1 | Not Specified | Synergistic Activity | [1] |

| A20 | BALB/c | Roginolisib + anti-PD-1 | Not Specified | Synergistic Activity | [1] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating oral bioavailability.

| Species | Dose (mg/kg) | Cmax | Tmax (h) | AUC (0-24h) | Reference |

| Rat | 15 | Not Specified | ~1 | Not Specified | [8][9] |

| Dog | 5 | Not Specified | ~1 | Not Specified | [8][9] |

Note: Specific quantitative values for Cmax and AUC were not available in the public search results.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib on cancer cell proliferation.

Methodology:

-

Cancer cell lines (e.g., Ramos, MSTO-211H, NCI-H2052, NCI-H2452) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Roginolisib is serially diluted in culture medium to achieve a range of concentrations.

-

The culture medium is replaced with the drug-containing medium, and the cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4][7]

Western Blot Analysis for pAkt Inhibition

Objective: To assess the effect of Roginolisib on the phosphorylation of AKT.

Methodology:

-

Cells (e.g., Ramos) are treated with various concentrations of Roginolisib for a specified time.

-

For receptor-mediated signaling, cells are stimulated with an appropriate ligand (e.g., anti-IgM for B-cell receptor activation) for a short period before lysis.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (pAkt) and total AKT.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified, and the ratio of pAkt to total AKT is calculated to determine the extent of inhibition.[7]

In Vivo Syngeneic Mouse Model Studies

Objective: To evaluate the anti-tumor efficacy of Roginolisib alone and in combination with other therapies in an immunocompetent setting.

Methodology:

-

Syngeneic tumor cells (e.g., CT26, LLC, Pan-02, A20) are subcutaneously implanted into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).

-

When tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, Roginolisib monotherapy, anti-PD-1 monotherapy, Roginolisib + anti-PD-1 combination).

-

Roginolisib is administered orally at a specified dose and schedule. The checkpoint inhibitor is typically administered intraperitoneally.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

-

Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

-

Tumors and spleens may be harvested for immunological analysis, such as flow cytometry, to assess changes in immune cell populations.[1]

Conclusion

The preclinical data for this compound demonstrate its potential as a novel anti-cancer agent with a dual mechanism of action. Its ability to directly inhibit cancer cell growth and to modulate the tumor immune microenvironment, coupled with a favorable safety profile, provides a strong rationale for its ongoing clinical development in various solid and hematological malignancies. Further research will continue to elucidate the full therapeutic potential of this first-in-class PI3Kδ inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel PI3kδ inhibitor roginolisib synergizes with venetoclax in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. wp-ionctura-2025.s3.eu-west-2.amazonaws.com [wp-ionctura-2025.s3.eu-west-2.amazonaws.com]

- 9. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]

Roginolisib Hemifumarate for Uveal Melanoma: A Technical Guide for Researchers

This document provides a comprehensive technical overview of Roginolisib (IOA-244) hemifumarate, a first-in-class allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ), for its application in uveal melanoma (UM) research. It consolidates key preclinical concepts and clinical findings, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Concept: Targeting a "Cold" Tumor Microenvironment

Uveal melanoma is the most common primary intraocular malignancy in adults. Over 90% of cases are driven by mutually exclusive activating mutations in the G protein-coupled receptor (GPCR) alpha subunits, GNAQ or GNA11.[1][2] These mutations constitutively activate downstream signaling pathways, including the PI3K/AKT pathway, promoting tumor cell survival and proliferation.[3][4] Unlike cutaneous melanoma, uveal melanoma has a low tumor mutational burden and a highly immunosuppressive tumor microenvironment, rendering it largely unresponsive to conventional checkpoint inhibitor therapies.[5][6]

Roginolisib is a novel, orally dosed, non-ATP competitive allosteric modulator of PI3Kδ.[7][8] Its mechanism is twofold: it is designed to directly inhibit tumor cell growth and, crucially, to reverse the immunosuppressive microenvironment. It achieves this by selectively inhibiting PI3Kδ, an isoform highly expressed in immune cells, leading to a reduction in regulatory T cells (Tregs) and an increase in the activity of cytotoxic T cells, thus making the tumor more susceptible to an immune attack.[9][10]

Mechanism of Action and Signaling Pathway

Mutations in GNAQ/GNA11 lead to the constitutive activation of Gαq signaling. This activates Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) pathway. Concurrently, this cascade stimulates the PI3K/AKT/mTOR pathway, a critical driver of cell survival and proliferation. Roginolisib selectively inhibits the delta isoform of PI3K, which not only impacts tumor cell signaling but also plays a key role in modulating the immune landscape. By inhibiting PI3Kδ in immune cells, Roginolisib decreases the function and prevalence of immunosuppressive Tregs and enhances the anti-tumor activity of CD8+ cytotoxic T cells.[4][5][9]

Preclinical Research Data

While specific preclinical data for Roginolisib in uveal melanoma cell lines and xenograft models are not extensively published, research in other cancer types provides insight into its activity and the methodologies used for its evaluation.[11]

In Vitro Activity

Studies in B- and T-cell lymphoma cell lines demonstrate that Roginolisib's anti-proliferative effect correlates with PIK3CD (the gene encoding PI3Kδ) expression levels.[11]

| Cell Line Type | Assay Type | Endpoint | Result | Reference |

| B- and T-cell Lymphoma | Proliferation Assay (MTT) | Growth Inhibition (AUC) | Heterogeneous response correlated with PIK3CD expression | [11] |

| Mouse Whole Blood | pAkt Inhibition Assay | IC50 | 463 nmol/L | [11] |

In Vivo Activity

In syngeneic mouse models, Roginolisib has been shown to sensitize tumors to anti-PD-1 therapy by remodeling the tumor microenvironment.[11]

| Model | Treatment | Key Finding | Reference |

| CT26 Colorectal | Roginolisib + anti-PD-1 | Enhanced anti-tumor activity | [11] |

| Lewis Lung Carcinoma | Roginolisib + anti-PD-1 | Enhanced anti-tumor activity | [11] |

| A20 Lymphoma | Roginolisib + anti-PD-1 | Enhanced anti-tumor activity | [11] |

Clinical Research Data

Roginolisib has been evaluated in the Phase 1 DIONE-01 study and is currently under investigation in the randomized Phase 2 OCULE-01 study for metastatic uveal melanoma.[3][8][10]

Clinical Trial Designs

| Study ID | Phase | Design | Patient Population | Treatment Arms | Primary Endpoint | Reference |

| DIONE-01 (NCT04328844) | 1 | Dose-escalation and cohort expansion | Pretreated solid tumors, including a 29-patient uveal melanoma cohort | Roginolisib monotherapy (10, 20, 40, 80 mg daily) | Safety, Recommended Phase 2 Dose (RP2D) | [3][10] |

| OCULE-01 (NCT06717126) | 2 | Randomized, open-label, parallel-arm | ~85 adults with metastatic UM with progression after ≥1 prior therapy | 1. Roginolisib 80 mg daily2. Roginolisib 40 mg daily3. Investigator's Choice | Overall Survival (OS) | [3][12][13] |

Clinical Efficacy in Uveal Melanoma (DIONE-01 Study)

Data from 29 uveal melanoma patients treated across DIONE-01 cohorts show promising clinical activity.[3][10][14]

| Metric | Roginolisib Treatment | Historical Control | Reference |

| Median Overall Survival (OS) | 16.0 months | 7.0 months | [3][15] |

| Median Progression-Free Survival (PFS) | 5.0 months | < 3.0 months | [3][15] |

| Objective Response Rate (ORR) | 3% (1/29 Partial Response) | - | [14] |

| Disease Control Rate (DCR) | 75% (21/29 Stable Disease + 1/29 PR) | - | [14] |

| 1-Year OS Rate | 62% | 34% | [16] |

| Median OS (SD at 16 wks) | 28.5 months | - | [5][6] |

| Median OS (PD at 16 wks) | 10.9 months | - | [5][6] |

Safety and Tolerability (DIONE-01 Study, 80 mg RP2D)

Roginolisib has demonstrated a favorable safety profile with long-term tolerability.[3][10][16]

| Adverse Event Metric | Finding | Reference |

| Grade 3/4 Treatment-Emergent AEs | < 7% deemed related to Roginolisib | [3][10] |

| Dose-Limiting Toxicities | None reported | [16] |

| Immune-Mediated Toxicities | None reported | [3] |

| Dose Modifications/Interruptions | Not required, unlike prior PI3Kδ inhibitors | [3][16] |

| Long-term Treatment | Durations extending up to 4.5 years | [3] |

Pharmacodynamic and Biomarker Data (DIONE-01 Study)

Translational analyses confirm Roginolisib's immune-modulating mechanism of action.[3][5][6]

| Biomarker Category | Change with Roginolisib Treatment | Reference |

| Immune Cell Populations | ↓ Regulatory T cells (Tregs)↑ CD8+ T cells / Treg ratio↑ CD8+ and NK cells | [3][5] |

| Circulating Factors | ↓ Soluble PD-1↓ Chemokine CCL22↑ IL-15 and IFNGR2 | [5][6] |

| Signaling Pathways | ↓ Suppression of PI3K-related signaling↓ Downregulation of PI3K/mTOR proteins in patients with SD | [3][5] |

| Tumor Clones | ↓ Decrease in circulating tumor DNA (ctDNA) | [3] |

Experimental Protocols

The clinical evaluation of Roginolisib involves several advanced laboratory techniques to assess its pharmacodynamic effects. Below are detailed, representative protocols for these key experiments.

Immunophenotyping of Peripheral Blood by Mass Cytometry (CyTOF)

Mass cytometry is used to perform high-dimensional single-cell analysis of immune cell subsets in patient blood samples, providing deep insight into the effects of Roginolisib on the immune system.

Methodology:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Barcoding: To minimize variability, samples from different time points (e.g., baseline, on-treatment) are barcoded using palladium-based mass-tag cell barcoding or live-cell barcoding with metal-conjugated anti-CD45 antibodies. This allows multiple samples to be pooled, stained, and acquired simultaneously.[9]

-

Staining: Pooled cells are incubated with a cocktail of metal-conjugated antibodies targeting surface markers. Following surface staining, cells are fixed and permeabilized to allow for subsequent staining of intracellular targets like transcription factors (e.g., FoxP3 for Tregs) and cytokines. An iridium intercalator is added to distinguish nucleated cells from debris and dead cells.[17]

-

Data Acquisition: Samples are acquired on a mass cytometer (e.g., Helios, a CyTOF system). The instrument nebulizes single cells into a plasma torch, and the abundance of each metal tag is measured by time-of-flight mass spectrometry.[18]

-

Analysis: Data is normalized and de-barcoded. High-dimensional analysis algorithms (e.g., t-SNE, UMAP, FlowSOM) are used to identify and quantify different immune cell populations and assess changes in protein expression.[17]

Circulating Tumor DNA (ctDNA) Analysis

Analysis of ctDNA allows for non-invasive monitoring of tumor-specific mutations (e.g., GNAQ/GNA11) in plasma, serving as a biomarker for tumor burden and response to therapy.[3]

Methodology:

-

Sample Collection: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) that prevent the lysis of white blood cells, which would contaminate the sample with germline DNA.

-

Plasma Isolation: Plasma is separated by double centrifugation within a few hours of collection.

-

ctDNA Extraction: Cell-free DNA is extracted from plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).

-

Detection and Quantification:

-

dPCR/ddPCR: For known hotspot mutations like GNAQ/GNA11 Q209L, droplet digital PCR is a highly sensitive method for absolute quantification of mutant DNA fragments.[19]

-

NGS-Based Methods: For broader genomic analysis, Next-Generation Sequencing approaches like shallow whole-genome sequencing (sWGS) can be used to detect somatic copy number alterations (SCNAs), while targeted panel sequencing can identify a wider range of mutations.[20][21]

-

-

Data Analysis: The variant allele frequency (VAF) or the number of mutant copies/mL of plasma is calculated and tracked over time to assess treatment response. A decrease in ctDNA levels suggests a positive therapeutic effect.[3]

Plasma Proteomics (Olink)

Multiplex proteomics platforms like Olink are used to measure hundreds of proteins simultaneously in plasma, identifying signatures associated with immune response and potential resistance mechanisms.[14]

Methodology:

-

Assay Principle (Proximity Extension Assay - PEA): The Olink technology utilizes pairs of antibodies tagged with unique DNA oligonucleotides. When the antibody pair binds to its target protein, the oligonucleotides are brought into close proximity, allowing them to hybridize.[5][6]

-

Barcode Generation: A DNA polymerase then extends the hybridized strands, creating a unique DNA "barcode" that is specific to that protein. The amount of DNA barcode generated is directly proportional to the amount of target protein in the sample.[6]

-

Amplification and Readout: The DNA barcodes are amplified using quantitative real-time PCR (qPCR) or prepared for readout via Next-Generation Sequencing (NGS).[22]

-

Data Analysis: The output is typically in Normalized Protein eXpression (NPX) units, an arbitrary unit on a log2 scale, which allows for relative quantification and comparison of protein levels across samples and time points.[5]

Conclusion and Future Directions

Roginolisib hemifumarate represents a promising therapeutic strategy for metastatic uveal melanoma, a disease with a significant unmet need. Its novel allosteric mechanism of inhibiting PI3Kδ provides a favorable safety profile and a dual anti-tumor effect by directly targeting cancer cell pathways and robustly modulating the immune microenvironment. Early clinical data have shown a significant improvement in overall survival compared to historical controls.[3][8][15]

The ongoing randomized Phase 2 OCULE-01 trial will be critical in confirming these initial findings and establishing the clinical benefit of Roginolisib against standard-of-care options. For researchers, future work should focus on identifying predictive biomarkers of response and exploring rational combination strategies. The detailed pharmacodynamic changes observed in clinical trials—such as the reversal of the Treg/CD8+ T cell ratio and modulation of circulating cytokines—provide a strong rationale for combining Roginolisib with other immunotherapies to further enhance anti-tumor immunity.[3][5] A deeper understanding of potential resistance mechanisms, which may involve the upregulation of parallel signaling pathways, will also be crucial for the long-term success of this therapeutic approach.

References

- 1. lerner.ccf.org [lerner.ccf.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Exploring recent advances in signaling pathways and hallmarks of uveal melanoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. illumina.com [illumina.com]

- 6. umassmed.edu [umassmed.edu]

- 7. Combination Small Molecule MEK and PI3K Inhibition Enhances Uveal Melanoma Cell Death in a Mutant GNAQ and GNA11 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 9. High-Throughput Mass Cytometry Staining for Immunophenotyping Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ISRCTN [isrctn.com]

- 14. Roginolisib, an oral, highly selective and allosteric modulator of phosphoinositide 3-kinase inhibitor delta (PI3Kδ) in patients with uveal melanoma and advanced cancers. - ASCO [asco.org]

- 15. researchgate.net [researchgate.net]

- 16. manuals.plus [manuals.plus]

- 17. A novel mass cytometry protocol optimized for immunophenotyping of low-frequency antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. ascopubs.org [ascopubs.org]

- 20. mdpi.com [mdpi.com]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. How to Set Up Olink Proteomics: Lab Requirements & Workflow - Creative Proteomics [olinkpanel.creative-proteomics.com]

In-Depth Technical Guide to Roginolisib in Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roginolisib (IOA-244) is an investigational, orally administered, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). Its unique non-ATP-competitive binding mechanism confers high selectivity and a potentially favorable safety profile compared to other PI3K inhibitors. This document provides a comprehensive technical overview of Roginolisib's mechanism of action, preclinical data, and clinical development in hematologic malignancies, with a focus on Follicular Lymphoma (FL), Chronic Lymphocytic Leukemia (CLL), and Myelofibrosis (MF). All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are detailed to support further research and development efforts.

Mechanism of Action

Roginolisib selectively inhibits the delta isoform of PI3K, a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies. By binding to a site distinct from the ATP-binding pocket, Roginolisib locks the enzyme in an inactive conformation. This allosteric inhibition leads to a dual anti-tumor effect:

-

Direct Anti-proliferative and Pro-apoptotic Effects: Inhibition of the PI3K/AKT/mTOR signaling cascade in malignant B-cells directly impedes their proliferation and survival.[1] Preclinical studies have shown that the in vitro activity of Roginolisib in lymphoma cell lines correlates with the expression levels of PIK3CD, the gene encoding the PI3Kδ catalytic subunit, indicating a direct on-target effect.[2]

-

Modulation of the Tumor Microenvironment: Roginolisib has been shown to reduce the number and suppressive function of regulatory T cells (Tregs) within the tumor microenvironment.[3] This leads to an enhanced anti-tumor immune response mediated by cytotoxic T lymphocytes and Natural Killer (NK) cells.[4]

Signaling Pathway

The following diagram illustrates the central role of PI3Kδ in the BCR signaling pathway and the mechanism of action of Roginolisib.

References

- 1. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IOA-244 is a Non–ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. researchgate.net [researchgate.net]

Roginolisib's Reprogramming of the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roginolisib (IOA-244) is a novel, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) that has demonstrated a multi-faceted effect on the tumor microenvironment (TME). By selectively targeting PI3Kδ, roginolisib not only exerts direct anti-proliferative and pro-apoptotic effects on cancer cells but also robustly remodels the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of roginolisib's mechanism of action, its impact on key immune cell populations and signaling pathways, and detailed experimental protocols relevant to its study.

Mechanism of Action: Dual Impact on Tumor and Immune Cells

Roginolisib's primary mechanism of action is the selective inhibition of the delta isoform of PI3K. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy. PI3Kδ is preferentially expressed in hematopoietic cells, particularly lymphocytes, but can also be upregulated in tumor cells.

Roginolisib's allosteric and non-ATP-competitive binding to PI3Kδ confers high selectivity, potentially leading to a more favorable safety profile compared to other PI3K inhibitors. Its effects can be categorized as:

-

Tumor Cell-Intrinsic Effects: By inhibiting the PI3K/AKT/mTOR pathway within cancer cells, roginolisib can induce apoptosis and suppress proliferation. Some studies also suggest an impact on the ERK1/2 signaling pathway, a key regulator of cell survival and proliferation that is interconnected with PI3K/AKT signaling.

-

Tumor Microenvironment-Extrinsic Effects: Roginolisib significantly modulates the composition and function of immune cells within the TME, shifting the balance from an immunosuppressive to an anti-tumor immune response.

Remodeling the Immune Landscape of the Tumor Microenvironment

Clinical and preclinical studies have demonstrated that roginolisib induces significant changes in the immune cell infiltrate of the TME. These changes are summarized below.

Impact on Immune Cell Populations

While specific quantitative data from clinical trials are not fully available in the public domain, qualitative changes in key immune cell populations have been consistently reported.

| Immune Cell Population | Effect of Roginolisib | Key Findings |

| Regulatory T cells (Tregs) | Decrease | Roginolisib treatment leads to a reduction in the number of immunosuppressive Tregs in the TME and peripheral blood. Mass cytometry has been shown to be more sensitive than standard flow cytometry in detecting this reduction. |

| CD8+ Cytotoxic T cells | Increase (activated) | An increase in activated, anti-cancer CD8+ T cells has been observed. In patients with stable disease, an enhanced CD8+ T cell/Treg ratio has been noted. |

| Natural Killer (NK) cells | Increase | Treatment with roginolisib has been associated with an increase in NK cells. |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease | Reductions in these immunosuppressive myeloid cells have been reported. |

Modulation of Cytokine Signaling

Roginolisib treatment has been shown to alter the cytokine profile within the TME, further promoting an anti-tumor immune response.

| Cytokine/Chemokine | Effect of Roginolisib | Implication |

| Interferon-gamma (IFN-γ) | Increase | Upregulation of IFN-γ and associated proteins is observed in patients with stable disease, indicating an enhanced anti-tumor immune response. |

| Interleukin-15 (IL-15) | Increase | An increase in plasma IL-15 levels coincides with the increase in CD8+ T cells and NK cells, as IL-15 is crucial for their proliferation and activation. |

| CCL22 | Decrease | A decrease in this chemokine, which is involved in Treg recruitment, has been observed. |

Signaling Pathways Modulated by Roginolisib

Roginolisib's effects are mediated through its impact on key intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

Roginolisib directly inhibits PI3Kδ, a critical upstream activator of the PI3K/AKT/mTOR pathway. This inhibition leads to a cascade of downstream effects that countermand cancer cell survival and proliferation.

ERK Signaling Pathway

Studies have indicated that roginolisib treatment can also lead to the inhibition of ERK1/2 phosphorylation. The crosstalk between the PI3K/AKT and ERK/MAPK pathways is complex, and inhibition of one can sometimes lead to compensatory activation of the other. However, in some contexts, roginolisib appears to suppress both pathways.

Experimental Protocols

Detailed experimental protocols for the studies on roginolisib are not publicly available. The following are representative, detailed protocols for the key methodologies used to assess the effect of roginolisib on the tumor microenvironment.

Flow Cytometry for Immune Cell Profiling

This protocol provides a general framework for the analysis of Tregs, CD8+ T cells, and NK cells in a solid tumor sample.

Materials:

-

Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)

-

GentleMACS Dissociator

-

70 µm cell strainers

-

FACS buffer (PBS + 2% FBS + 1 mM EDTA)

-

Fixable Viability Dye

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies (see table below)

-

Intracellular fixation and permeabilization buffer set

-

Flow cytometer

Antibody Panel Example:

| Target | Fluorochrome | Cellular Location | Purpose |

| CD45 | AF700 | Surface | Pan-leukocyte marker |

| CD3 | APC-Cy7 | Surface | T cell marker |

| CD4 | BV786 | Surface | Helper T cell marker |

| CD8 | BV605 | Surface | Cytotoxic T cell marker |

| CD25 | PE-Cy7 | Surface | Treg and activated T cell marker |

| CD127 | BV421 | Surface | Treg identification (low expression) |

| FoxP3 | AF647 | Intracellular | Treg lineage-defining transcription factor |

| Granzyme B | PE | Intracellular | Marker of cytotoxic activity |

| CD56 | FITC | Surface | NK cell marker |

Procedure:

-

Tumor Dissociation: Mechanically and enzymatically dissociate fresh tumor tissue into a single-cell suspension according to the manufacturer's protocol.

-

Cell Staining: a. Resuspend up to 1x10^6 cells in FACS buffer. b. Stain with a fixable viability dye to exclude dead cells. c. Block Fc receptors to prevent non-specific antibody binding. d. Incubate with a cocktail of surface antibodies for 30 minutes at 4°C. e. Wash cells with FACS buffer. f. Fix and permeabilize cells using an intracellular fixation/permeabilization buffer kit. g. Incubate with intracellular antibodies (e.g., FoxP3, Granzyme B) for 30 minutes at 4°C. h. Wash cells and resuspend in FACS buffer for acquisition.

-

Flow Cytometry Acquisition: Acquire events on a calibrated flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). A representative gating strategy would involve first gating on live, single cells, then on CD45+ leukocytes. From there, T cell subsets (CD3+CD4+, CD3+CD8+), Tregs (CD4+CD25+FoxP3+CD127low), and NK cells (CD3-CD56+) can be identified and quantified.

Mass Cytometry (CyTOF)

Mass cytometry allows for higher parameter analysis of single cells. While the specific antibody panel used in roginolisib studies is not public, a representative protocol is provided.

Procedure Outline:

-

Single-Cell Suspension Preparation: Similar to flow cytometry.

-

Barcoding: Individual samples can be barcoded with metal-chelating polymers to allow for multiplexing.

-

Staining: a. Stain with a viability reagent (e.g., cisplatin). b. Block Fc receptors. c. Incubate with a cocktail of metal-tagged surface antibodies. d. Fix and permeabilize cells. e. Incubate with metal-tagged intracellular antibodies.

-

Intercalation: Incubate cells with a DNA intercalator (e.g., iridium) for cell identification.

-

Acquisition: Acquire data on a CyTOF instrument.

-

Data Analysis: Use high-dimensional analysis tools (e.g., viSNE, SPADE) to identify and characterize cell populations.

In Vitro Co-culture Model

This protocol describes a general method for co-culturing tumor cells with immune cells to assess the effects of roginolisib.

Materials:

-

Tumor cell line or patient-derived tumor cells

-

Peripheral blood mononuclear cells (PBMCs) or isolated immune cell subsets

-

Appropriate cell culture medium

-

Roginolisib

-

Cytokine analysis kit (e.g., ELISA, Luminex)

-

Flow cytometry reagents for immune cell phenotyping and cytotoxicity assays

Procedure:

-

Cell Culture: Culture tumor cells to a desired confluency.

-

Co-culture Setup: a. Seed tumor cells in a multi-well plate. b. Isolate PBMCs from healthy donors or patients. c. Add PBMCs to the tumor cell culture at a specific effector-to-target ratio (e.g., 10:1). d. Treat the co-culture with varying concentrations of roginolisib or a vehicle control.

-

Incubation: Incubate the co-culture for a specified period (e.g., 24-72 hours).

-

Analysis: a. Supernatant Analysis: Collect the culture supernatant to measure cytokine levels using ELISA or a multiplex assay. b. Immune Cell Phenotyping: Harvest the non-adherent cells and analyze the phenotype of the immune cells by flow cytometry to assess changes in activation markers and cell populations. c. Cytotoxicity Assay: Assess tumor cell viability using methods such as a chromium-51 release assay or flow cytometry-based killing assay.

Clinical Implications and Future Directions

The ability of roginolisib to remodel the tumor microenvironment holds significant promise for its use in oncology, both as a monotherapy and in combination with other treatments, particularly immune checkpoint inhibitors. By reducing immunosuppressive cell populations and enhancing the activity of cytotoxic lymphocytes, roginolisib may sensitize tumors to immunotherapy and overcome resistance.

Ongoing clinical trials, such as the DIONE-01 (NCT04328844) and OCULE-01 (NCT06717126) studies, are further evaluating the safety and efficacy of roginolisib in various cancers, including uveal melanoma and non-small cell lung cancer. Translational research from these trials, including detailed analysis of tumor biopsies and peripheral blood, will provide a more comprehensive, quantitative understanding of roginolisib's impact on the TME and help identify predictive biomarkers of response.

Conclusion

Roginolisib is a promising PI3Kδ inhibitor that demonstrates a dual mechanism of action, targeting both tumor cells directly and potently modulating the tumor microenvironment. Its ability to shift the TME from an immunosuppressive to an immune-active state by reducing Tregs and increasing activated CD8+ T cells and NK cells provides a strong rationale for its continued development in oncology. Further research is needed to fully elucidate the quantitative changes in the TME and to optimize its clinical application for the benefit of cancer patients.

An In-Depth Technical Guide to the Pharmacodynamics of Roginolisib Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roginolisib (IOA-244) is a novel, orally bioavailable, small molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It distinguishes itself as a first-in-class, non-ATP competitive, allosteric modulator with high selectivity for the PI3Kδ isoform. This unique mechanism of action confers a favorable safety profile compared to previous generations of PI3K inhibitors. Pharmacodynamically, Roginolisib exerts a dual effect by directly inhibiting the growth of cancer cells and by modulating the tumor immune microenvironment to favor an anti-tumor response. This technical guide provides a comprehensive overview of the pharmacodynamics of Roginolisib hemifumarate, detailing its mechanism of action, preclinical evidence, and clinical findings, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

Roginolisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Unlike many other PI3K inhibitors that compete with ATP for the kinase domain, Roginolisib is a non-ATP competitive, allosteric modulator. This distinct binding mode is believed to contribute to its high selectivity and improved tolerability profile.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B cells and T cells.

By selectively inhibiting PI3Kδ, Roginolisib disrupts downstream signaling cascades, including the AKT/mTOR pathway. This leads to two key pharmacodynamic effects:

-

Direct Anti-Tumor Activity: In cancer cells where the PI3Kδ pathway is active, Roginolisib can directly inhibit their growth and proliferation and induce apoptosis.

-